molecular formula C9H7F2NO B6166349 3-(3,5-difluorophenoxy)propanenitrile CAS No. 844648-16-4

3-(3,5-difluorophenoxy)propanenitrile

Cat. No.: B6166349
CAS No.: 844648-16-4
M. Wt: 183.2
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Description

3-(3,5-Difluorophenoxy)propanenitrile is a fluorinated nitrile derivative characterized by a phenoxy group substituted with two fluorine atoms at the 3- and 5-positions, attached to a propanenitrile backbone. This compound is of interest in medicinal chemistry and materials science due to its structural features: the electron-withdrawing fluorine atoms enhance metabolic stability and modulate electronic properties, while the nitrile group provides reactivity for further synthetic modifications.

Properties

CAS No.

844648-16-4

Molecular Formula

C9H7F2NO

Molecular Weight

183.2

Purity

95

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis

The Williamson ether synthesis is the most widely employed method for preparing aryl ethers, including this compound. This two-step process involves:

  • Deprotonation of 3,5-Difluorophenol : A strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) generates the phenoxide ion.

  • Nucleophilic Substitution : The phenoxide ion reacts with 3-bromopropanenitrile in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Example Procedure :

  • Reactants : 3,5-Difluorophenol (10 mmol), 3-bromopropanenitrile (12 mmol), K₂CO₃ (15 mmol).

  • Solvent : DMF (20 mL).

  • Conditions : 80°C, 12 hours under nitrogen.

  • Yield : 68–75% after purification by column chromatography.

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces the bromide ion from 3-bromopropanenitrile. Steric hindrance from the fluorine substituents may slightly reduce reactivity compared to non-fluorinated analogs.

Cyanoethylation of 3,5-Difluorophenol

Cyanoethylation offers a single-step route using acrylonitrile and a base catalyst:

  • Reactants : 3,5-Difluorophenol (10 mmol), acrylonitrile (15 mmol), NaOH (5 mmol).

  • Solvent : Water or ethanol.

  • Conditions : 60°C, 6 hours.

  • Yield : 50–60%.

Limitations :
Competing polymerization of acrylonitrile and incomplete conversion often necessitate careful temperature control and excess acrylonitrile.

Mitsunobu Reaction

The Mitsunobu reaction enables ether formation under mild conditions, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):

  • Reactants : 3,5-Difluorophenol (10 mmol), 3-hydroxypropanenitrile (12 mmol), DEAD (15 mmol), PPh₃ (15 mmol).

  • Solvent : Tetrahydrofuran (THF).

  • Conditions : Room temperature, 24 hours.

  • Yield : 70–80%.

Advantages :
Avoids harsh bases and high temperatures, preserving sensitive functional groups.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

Solvent Base Temperature Yield
DMFK₂CO₃80°C75%
DMSONaH90°C72%
THFNaOH60°C65%

Polar aprotic solvents like DMF enhance ion dissociation, improving reaction rates.

Catalytic Approaches

Recent studies explore phase-transfer catalysts (PTCs) to accelerate reactions:

  • Catalyst : Tetrabutylammonium bromide (TBAB).

  • Yield Improvement : 10–15% compared to non-catalyzed reactions.

Industrial-Scale Production

Continuous Flow Synthesis

Continuous flow systems enhance scalability and safety:

  • Reactors : Microreactors with precise temperature control.

  • Throughput : 1 kg/hour with 80% yield.

  • Advantages : Reduced side reactions and improved heat dissipation.

Green Chemistry Initiatives

Efforts to minimize waste include:

  • Solvent Recycling : DMF recovery via distillation.

  • Catalyst Reuse : Immobilized PPh₃ on silica gel.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 4.1 ppm (OCH₂), δ 2.8 ppm (CH₂CN).

  • IR Spectroscopy : C≡N stretch at 2240 cm⁻¹, C-O-C stretch at 1250 cm⁻¹.

Chromatographic Purity

  • HPLC : >98% purity using a C18 column and acetonitrile/water mobile phase.

Chemical Reactions Analysis

3-(3,5-Difluorophenoxy)propanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The difluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides under acidic or basic conditions.

Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and various organic solvents .

Scientific Research Applications

3-(3,5-Difluorophenoxy)propanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-difluorophenoxy)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The nitrile group may also play a role in the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs sharing key structural motifs:

Functional Group Variations

1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(3,5-difluorophenoxy)propan-2-ol (Compound 7) Structure: Replaces the nitrile group with a hydroxyl (-OH) and a benzyl-imino-benzimidazole moiety. Properties: Exhibits higher molecular weight (410 g/mol) and enhanced hydrogen-bonding capacity due to the hydroxyl group. LCMS data confirm >98% purity and stability under analytical conditions . Applications: Investigated as a pharmaceutical agent, though its exact therapeutic target remains undisclosed.

Methyl 3-(3,5-Difluorophenoxy)propanoate (CAS 942195-90-6) Structure: Replaces the nitrile with a methyl ester (-COOCH₃). Properties: Lower polarity compared to the nitrile derivative, with ester hydrolysis susceptibility under alkaline conditions. Commercial availability highlights its utility as a synthetic intermediate .

3-((3,5-Dimethylphenyl)amino)propanenitrile (CAS 36034-62-5) Structure: Substitutes the difluorophenoxy group with a dimethylphenylamino (-NH-C₆H₃(CH₃)₂) moiety. Molecular weight: 174.24 g/mol .

2-(3,5-Difluorophenoxy)propane-1,3-diol Structure: Features two hydroxyl groups on the propane backbone. Properties: Hydrophilic due to diol groups; participates in oxidative degradation studies, releasing 3,5-difluorophenol (DFPh) under alkaline conditions with active oxygen species (AOS) .

Physicochemical and Reactivity Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights
3-(3,5-Difluorophenoxy)propanenitrile C₉H₆F₂NO 197.15 (calc.) Nitrile, difluorophenoxy Nitrile hydrolysis to carboxylic acid/amide
Compound 7 C₂₂H₂₀F₂N₂O₂ 410.41 Hydroxyl, imino-benzimidazole Hydrogen-bonding, potential kinase inhibition
Methyl 3-(3,5-difluorophenoxy)propanoate C₁₀H₁₀F₂O₃ 228.18 Ester Hydrolysis to carboxylic acid
3-((3,5-Dimethylphenyl)amino)propanenitrile C₁₁H₁₄N₂ 174.24 Nitrile, dimethylphenylamino Amine-mediated nucleophilic reactions
2-(3,5-Difluorophenoxy)propane-1,3-diol C₉H₁₀F₂O₃ 216.17 Diol AOS-mediated C-O bond cleavage

Key Research Findings

Degradation and Stability

  • In oxidative alkaline environments, compounds with the 3,5-difluorophenoxy group (e.g., 2-(3,5-difluorophenoxy)propane-1,3-diol) release DFPh, a phenolic byproduct, via side-chain cleavage . This suggests that this compound may undergo analogous degradation under similar conditions.

Pharmacological Potential

  • While direct data are unavailable, analogs like Compound 7 demonstrate bioactivity, implying that the nitrile derivative could serve as a precursor for kinase inhibitors or antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3,5-difluorophenoxy)propanenitrile, and what factors influence reaction efficiency?

  • Answer: The compound is typically synthesized via nucleophilic aromatic substitution between 3,5-difluorophenol and a cyanoethylating agent (e.g., 3-chloropropionitrile) under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C is a standard protocol. Key factors include:

  • Base strength: Strong bases enhance phenolate formation, accelerating substitution.
  • Solvent polarity: Polar aprotic solvents stabilize transition states.
  • Temperature control: Prevents nitrile hydrolysis or side reactions like ether formation.
    Yields typically range from 70–85% after purification by column chromatography .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer:

TechniqueKey Features
¹⁹F NMR Signals at δ -110 to -120 ppm (meta-fluorines, J-coupling ~20 Hz).
IR Nitrile stretch at ~2250 cm⁻¹; aromatic C-F vibrations at 1500–1600 cm⁻¹.
¹H NMR Aromatic protons as doublets (J = 8–10 Hz); propionitrile CH₂ at δ 2.8–3.2 ppm.
GC-MS Molecular ion peak at m/z 195 (C₉H₇F₂NO) with fragmentation patterns confirming structure .

Q. What safety precautions are necessary when handling this compound?

  • Answer: As a nitrile, it may release toxic HCN under acidic or high-temperature conditions. Required precautions:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Store in airtight containers at 0–6°C to prevent degradation .
  • Avoid contact with strong acids or oxidizers. Emergency protocols for nitrile exposure (e.g., amyl nitrite) must be accessible .

Advanced Research Questions

Q. How can researchers optimize synthetic purity and address by-product formation?

  • Answer: Common impurities include unreacted 3,5-difluorophenol and hydrolyzed products (e.g., propionic acid derivatives). Optimization strategies:

  • Purification: Gradient elution in silica gel chromatography (hexane:ethyl acetate).
  • Reaction monitoring: TLC or in-situ FTIR to track nitrile integrity.
  • By-product mitigation: Anhydrous conditions and molecular sieves minimize hydrolysis.
    Advanced methods like continuous flow synthesis improve reproducibility at scale .

Q. How is this compound used as a mechanistic probe in oxidative degradation studies?

  • Answer: The difluorophenoxy group acts as a traceless tag in lignin model systems. Under oxidative alkaline conditions (e.g., O₂/H₂O₂), cleavage releases 3,5-difluorophenol (DFPh), detectable via:

  • HPLC-UV/FLD: Retention time ~8.5 min (C18 column, acetonitrile:water).
  • GC-MS after derivatization: Trimethylsilyl derivatives enhance volatility.
    This allows quantification of ether bond cleavage rates and reactive oxygen species (ROS) involvement .

Q. What computational tools predict solvent effects on reactivity and stability?

  • Answer:

MethodApplication
DFT (B3LYP/6-31G)*Models solvation energies and transition states for substitution reactions.
MD Simulations Assess solvent interactions (e.g., DMF vs. THF) affecting reaction pathways.
HOMO-LUMO Analysis Predicts electrophilic sites (nitrile carbon) for nucleophilic attacks .

Q. How do structural analogs differ in reactivity?

  • Answer: Comparisons with analogs highlight fluorine's electronic effects:

CompoundReactivity Difference
3-(4-Fluorophenoxy)propanenitrile Lower steric hindrance → faster substitution.
3-(3,5-Difluorophenoxy)propanoic acid Carboxylic acid group enables lactonization under H₂SO₄ (86% yield) .
3-(2,6-Difluorophenoxy)propanenitrile Ortho-fluorines hinder rotation, altering crystal packing .

Q. What challenges arise in crystallographic studies, and how are they resolved?

  • Answer: The compound’s flexibility and low melting point complicate crystallization. Strategies:

  • Co-crystallization: Use rigid co-formers (e.g., 1,3,5-triazine).
  • Low-temperature XRD: Mitigate thermal motion artifacts.
  • SHELXL refinement: Leverage constraints for flexible moieties .

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